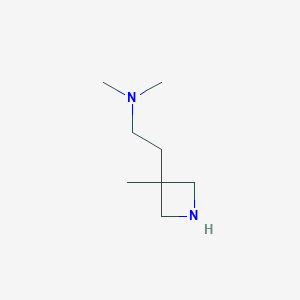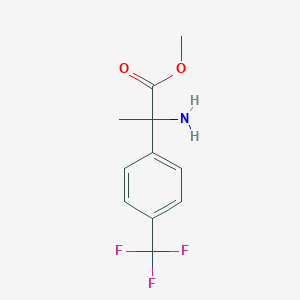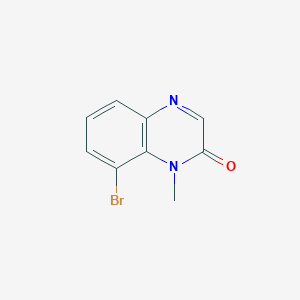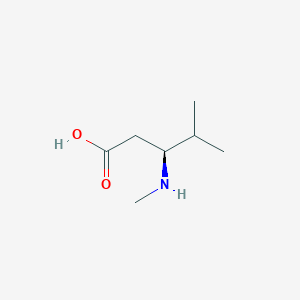
(S)-4-Methyl-3-(methylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyl-3-(methylamino)pentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-3-(methylamino)pentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a chiral amine with a suitable alkyl halide, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of polar solvents such as ethanol or methanol and may require the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or the use of biocatalysts. These methods can improve the efficiency and yield of the production process while minimizing waste and reducing the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Methyl-3-(methylamino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-4-Methyl-3-(methylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-Methyl-3-(methylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-amino-4-methyl-pentanoic acid
- (S)-3-methyl-pentanoic acid
- ®-3-amino-4-methyl-pentanoic acid
Uniqueness
(S)-4-Methyl-3-(methylamino)pentanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a carboxylic acid group. This combination of functional groups and stereochemistry allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(3S)-4-methyl-3-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(8-3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
CXLPKVYJLITGLF-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@H](CC(=O)O)NC |
SMILES canónico |
CC(C)C(CC(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
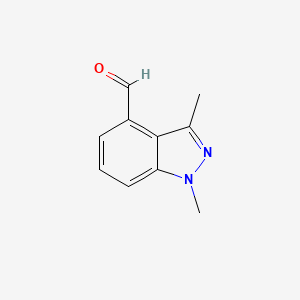

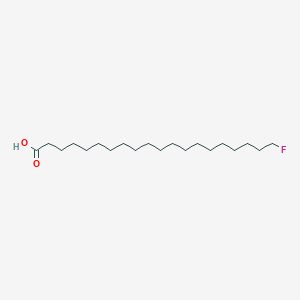
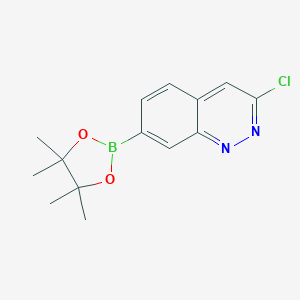
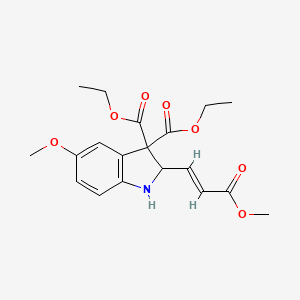
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
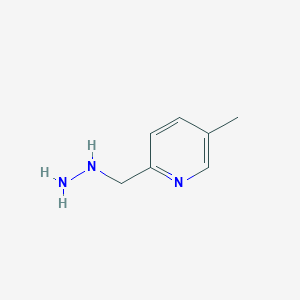
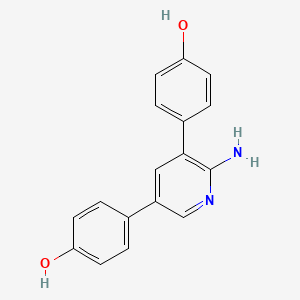
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)

